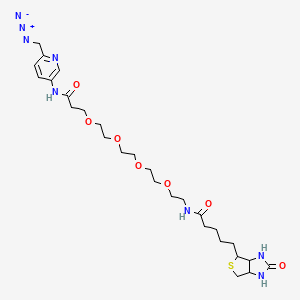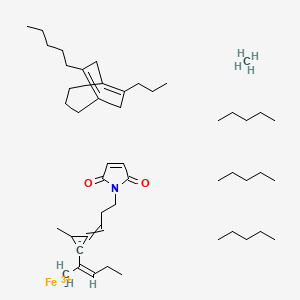![molecular formula C136H136Cl8O16 B6288753 3-Chloropropyloxybenzyloxycalix[8]arene CAS No. 1005158-96-2](/img/structure/B6288753.png)
3-Chloropropyloxybenzyloxycalix[8]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyloxybenzyloxycalix8arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in supramolecular chemistry. The specific structure of 3-Chloropropyloxybenzyloxycalix8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyloxybenzyloxycalix8arene typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene scaffoldThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of calixarenes, including 3-Chloropropyloxybenzyloxycalix8arene, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyloxybenzyloxycalix8arene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the calixarene.
Oxidation and Reduction: The phenolic units can undergo oxidation to form quinones or reduction to form hydroquinones, altering the electronic properties of the compound.
Complexation Reactions: The calixarene can form host-guest complexes with various cations and neutral molecules, which is a key feature in its applications in supramolecular chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dichloromethane, methanol, or acetonitrile under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include functionalized calixarenes with various substituents, oxidized or reduced forms of the calixarene, and host-guest complexes with specific cations or neutral molecules.
Scientific Research Applications
3-Chloropropyloxybenzyloxycalix8arene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex supramolecular structures and as a host molecule in host-guest chemistry studies.
Biology: Investigated for its potential to encapsulate and deliver bioactive molecules, such as drugs or enzymes, to specific targets within biological systems.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues, and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of sensors for detecting metal ions or organic molecules, and in the separation and purification of specific compounds from complex mixtures
Mechanism of Action
The mechanism of action of 3-Chloropropyloxybenzyloxycalix8arene is primarily based on its ability to form host-guest complexes. The phenolic units and substituents create a hydrophobic cavity that can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific guest molecules and the intended application .
Comparison with Similar Compounds
Similar Compounds
- p-tert-Butylcalix4arene : A smaller calixarene with four phenolic units, commonly used in host-guest chemistry and as a precursor for more complex calixarenes.
- p-tert-Butylcalix6arene : A medium-sized calixarene with six phenolic units, offering a balance between size and functionalization potential.
- p-tert-Butylcalix8arene : The parent compound of 3-Chloropropyloxybenzyloxycalix8arene, without the specific substituents, used as a versatile scaffold in supramolecular chemistry .
Uniqueness
3-Chloropropyloxybenzyloxycalix8arene is unique due to its specific functional groups, which enhance its ability to form stable host-guest complexes and allow for further functionalization. The presence of chloropropyloxy and benzyloxy groups provides additional sites for chemical modification, making it a valuable compound for developing advanced materials and applications in various fields.
Properties
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H136Cl8O16/c137-49-25-57-145-129-105-65-107-75-122(154-90-98-35-11-2-12-36-98)77-109(130(107)146-58-26-50-138)67-111-79-124(156-92-100-39-15-4-16-40-100)81-113(132(111)148-60-28-52-140)69-115-83-126(158-94-102-43-19-6-20-44-102)85-117(134(115)150-62-30-54-142)71-119-87-128(160-96-104-47-23-8-24-48-104)88-120(136(119)152-64-32-56-144)72-118-86-127(159-95-103-45-21-7-22-46-103)84-116(135(118)151-63-31-55-143)70-114-82-125(157-93-101-41-17-5-18-42-101)80-112(133(114)149-61-29-53-141)68-110-78-123(155-91-99-37-13-3-14-38-99)76-108(131(110)147-59-27-51-139)66-106(129)74-121(73-105)153-89-97-33-9-1-10-34-97/h1-24,33-48,73-88H,25-32,49-72,89-96H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUHYTHQMXDXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCl)OCCCCl)OCCCCl)OCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H136Cl8O16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)

